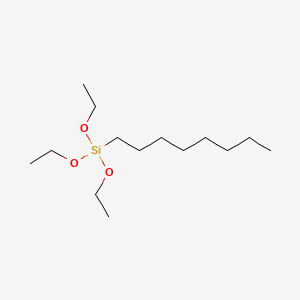

Triethoxyoctylsilan

Übersicht

Beschreibung

Triethoxycaprylylsilane is a clear-to-yellow liquid that functions primarily as a binder, skin conditioning agent, and surface modifier in cosmeticsThis compound is widely used to coat pigments in cosmetics and personal care products, enhancing their spreadability and stability on the skin .

Wissenschaftliche Forschungsanwendungen

Triethoxycaprylylsilan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Chemie:

- Wird als Oberflächenmodifikator verwendet, um die Eigenschaften von Pigmenten und Füllstoffen in verschiedenen Formulierungen zu verbessern.

- Wirkt als Haftvermittler, um die Haftung zwischen anorganischen Materialien und organischen Polymeren zu verbessern.

Biologie und Medizin:

- Wird bei der Formulierung von Sonnenschutzmitteln eingesetzt, um mineralische Sonnenschutzmittel zu beschichten, wodurch eine ästhetisch ansprechendere Textur erzielt und oxidativer Stress reduziert wird .

- Wird bei der Entwicklung fortschrittlicher Arzneimittelträgersysteme eingesetzt, da es die Permeation und Retention bioaktiver Verbindungen auf der Haut modifizieren kann .

Industrie:

- Wird bei der Herstellung von Hochleistungsbeschichtungen und Klebstoffen eingesetzt.

- Wird bei der Herstellung von silikonbasierten Materialien für verschiedene industrielle Anwendungen eingesetzt.

5. Wirkmechanismus

Triethoxycaprylylsilan entfaltet seine Wirkung hauptsächlich durch seine Fähigkeit, starke Bindungen mit sowohl organischen als auch anorganischen Materialien zu bilden. Die Si-O-Bindung in Triethoxycaprylylsilan kann hydrolysiert werden, um Silanole zu bilden, die dann mit anderen Silanolgruppen oder Hydroxylgruppen auf Oberflächen reagieren und stabile Siloxanbindungen bilden . Diese Eigenschaft macht es zu einem effektiven Oberflächenmodifikator und Haftvermittler.

Wirkmechanismus

Target of Action

Triethoxyoctylsilane, also known as n-Octyltriethoxysilane or Triethoxy(octyl)silane, is an organosilane compound . It belongs to the class of organic compounds known as trialkoxysilanes . The primary targets of this compound are surfaces where it is applied, such as cellulosic materials and aluminium alloys . It acts on these surfaces to modify their properties.

Mode of Action

Triethoxyoctylsilane interacts with its targets through a process known as self-assembled monolayer formation . This involves the compound arranging itself into a monolayer on the surface of the target, thereby modifying the surface properties. The compound provides a hydrophobic coating with low surface energy . The water contact angle of surfaces treated with this compound is in the range of 150-170° , indicating a high degree of hydrophobicity.

Biochemical Pathways

The compound’s hydrolytic condensation is known to be influenced by spatial hindrances created by bulky nonpolar octyl groups .

Result of Action

The primary result of Triethoxyoctylsilane’s action is the formation of a hydrophobic coating on the surface to which it is applied . This can result in superhydrophobicity with a high contact angle of 160-170° for certain surfaces, such as vessel hulls and marine systems . It may also be used to stabilize the porosity for a colorimetric sensor for immediate color changes, which finds potential application in the detection of toxic gases .

Action Environment

The action of Triethoxyoctylsilane can be influenced by environmental factors. For instance, the hydrolytic condensation of the compound proceeds slowly due to spatial hindrances created by bulky nonpolar octyl groups . Furthermore, the compound’s effectiveness as a surface treatment agent can be influenced by the properties of the surface to which it is applied, including its material composition and physical structure.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Triethoxycaprylylsilan kann durch Hydrosilylierung von 1-Octen mit Triethoxysilan in Gegenwart eines Platinkatalysators synthetisiert werden . Die Reaktion beinhaltet typischerweise die Addition der Silizium-Wasserstoff-Bindung über die Kohlenstoff-Kohlenstoff-Doppelbindung des 1-Octens, was zur Bildung des Triethoxycaprylylsilans führt.

Industrielle Produktionsmethoden: In industriellen Anlagen wird die Synthese von Triethoxycaprylylsilan in großtechnischen Reaktoren unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktion wird in der Regel bei erhöhten Temperaturen und Drücken durchgeführt, um den Hydrosilylierungsprozess zu erleichtern. Die Verwendung eines Platinkatalysators ist entscheidend für die Effizienz der Reaktion .

Analyse Chemischer Reaktionen

Reaktionstypen: Triethoxycaprylylsilan unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution. Die Si-O-Bindung in Triethoxycaprylylsilan kann in Gegenwart von Feuchtigkeit leicht hydrolysiert werden, was diese Verbindung sehr reaktiv macht .

Häufige Reagenzien und Bedingungen:

Hydrolyse: In Gegenwart von Wasser oder Feuchtigkeit hydrolysiert Triethoxycaprylylsilan zu Silanolen und Ethanol.

Oxidation: Triethoxycaprylylsilan kann Oxidationsreaktionen eingehen, insbesondere bei Exposition gegenüber Oxidationsmitteln.

Substitution: Die Ethoxygruppen in Triethoxycaprylylsilan können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Hauptprodukte, die gebildet werden:

Hydrolyse: Silanole und Ethanol.

Oxidation: Oxidierte Silanderivate.

Substitution: Verschiedene substituierte Silanverbindungen, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Triethoxycaprylylsilan ist unter den Alkoxyalkylsilaen aufgrund seiner spezifischen Struktur und Reaktivität einzigartig. Ähnliche Verbindungen sind:

- Bisstearoxydimethylsilan

- Stearoxytrimethylsilan

- Trimethoxycaprylylsilan

Diese Verbindungen besitzen ähnliche Eigenschaften, unterscheiden sich jedoch in ihren spezifischen Alkyl- und Alkoxygruppen, was ihre Reaktivität und Anwendungen beeinflussen kann .

Eigenschaften

IUPAC Name |

triethoxy(octyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13-14-18(15-6-2,16-7-3)17-8-4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRJTTSHWYDFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156327-81-0 | |

| Record name | Silane, triethoxyoctyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156327-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029246 | |

| Record name | Triethoxyoctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Silane, triethoxyoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxyoctylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2943-75-1 | |

| Record name | Octyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxycaprylylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethoxycaprylylsilane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-Octyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, triethoxyoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxyoctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyoctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYCAPRYLYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDC331P08E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

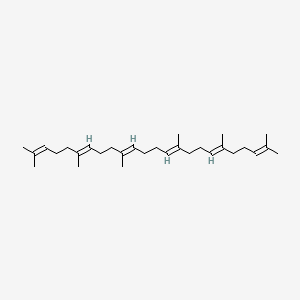

Feasible Synthetic Routes

A: n-Octyltriethoxysilane interacts primarily with hydroxyl groups (-OH) present on surfaces like silica, metal oxides, and even cellulose. [, , , ] This interaction occurs through a hydrolysis and condensation reaction, forming strong covalent Si-O-Si bonds. This process, often termed "silanization", renders the surface hydrophobic by replacing the polar -OH groups with non-polar octyl chains. [, , , , ]

- Increased hydrophobicity: [, , , , , ] Water repellency, reduced water uptake, improved stability in humid environments.

- Improved dispersion: [, , ] Enhanced distribution of nanoparticles in polymer matrices, leading to improved mechanical properties.

- Modified surface energy: [, , ] Altered adhesion properties, impacting applications like antifouling coatings.

A:

- Spectroscopic Data:

ANone: n-Octyltriethoxysilane demonstrates good compatibility with various materials, including:

- Polymers: Polypropylene, polylactic acid, polyvinylidene fluoride, polydimethylsiloxane. [, , , ]

- Inorganic materials: Silica, titanium dioxide, zinc oxide, barium titanate, zirconia. [, , , , ]

- Natural fibers: Cotton, wood. [, ]

- Hydrolytically stable: Forms stable Si-O-Si bonds upon hydrolysis and condensation. [, , , , ]

- Thermally stable: Can withstand high temperatures, depending on the application. [, , , ]

- UV stability: Can be affected by UV exposure, but strategies like incorporating UV absorbers can enhance stability. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.